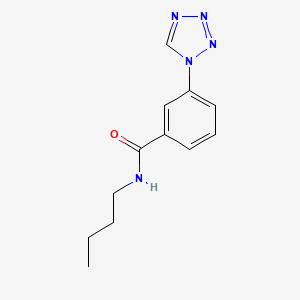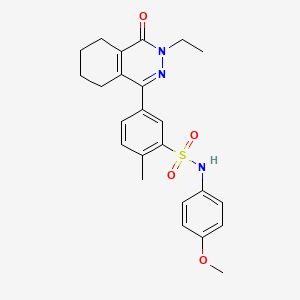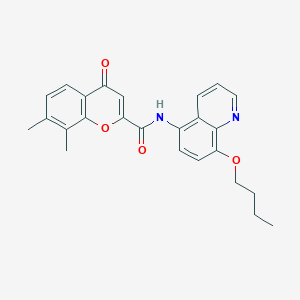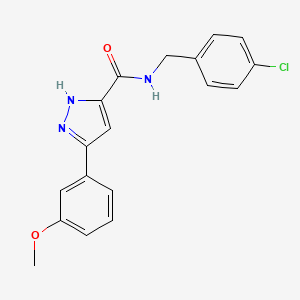
N-butyl-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their unique chemical properties and have been widely studied for their potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the tetrazole ring in the structure imparts significant thermal stability and high nitrogen content, making it an interesting compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds efficiently in solvents like isopropanol, n-propanol, or n-butanol under mild conditions, yielding high purity tetrazole derivatives .
Industrial Production Methods
Industrial production of N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide may involve a one-pot synthesis approach to streamline the process and reduce costs. This method can include the direct reaction of the starting materials in a single reactor, minimizing the need for intermediate purification steps. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the benzamide or tetrazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: Tetrazole derivatives, including N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, have shown promise in biological studies due to their potential bioactivity.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development.
Wirkmechanismus
The mechanism of action of N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can disrupt normal cellular processes, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3,4-Tetrazole: A simple tetrazole derivative with similar nitrogen content and thermal stability.
5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring, offering different chemical and biological properties.
Tetrazole-based Energetic Materials: High-energy compounds used in propellants and explosives, sharing the high nitrogen content and stability of N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide.
Uniqueness
N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide stands out due to its specific combination of the tetrazole ring and benzamide moiety. This unique structure imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further enhance its value in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C12H15N5O |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
N-butyl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C12H15N5O/c1-2-3-7-13-12(18)10-5-4-6-11(8-10)17-9-14-15-16-17/h4-6,8-9H,2-3,7H2,1H3,(H,13,18) |
InChI-Schlüssel |
QAILMZRRFJVPJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11302372.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11302379.png)
![4-Benzyl-1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B11302380.png)
![N-(2-methoxyethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11302386.png)

![N-(4-chlorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11302402.png)
![6-ethyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B11302409.png)
![N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11302414.png)

![1-(4-Methoxyphenyl)-6,8-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11302440.png)

![1-[2-(naphthalen-1-yloxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11302461.png)
![6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11302464.png)
![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11302467.png)
